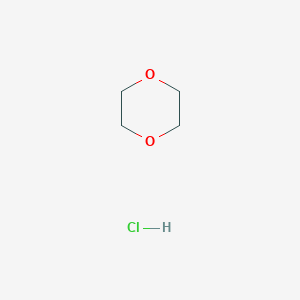

Hydrogen chloride-1,4-dioxane

Description

Definition and Nature as a Dissolved Gas-Organic Solvent System

Hydrogen chloride-1,4-dioxane is a chemical reagent consisting of anhydrous hydrogen chloride (HCl) gas dissolved in the organic ether solvent 1,4-dioxane (B91453) (C₄H₈O₂). synthetikaeu.comglindiachemicals.com This creates a clear, colorless to pale yellow solution that functions as a non-aqueous acidic medium. synthetikaeu.comcymitquimica.com The system is fundamentally a dissolved gas-organic solvent system, where the gaseous solute (HCl) interacts with the aprotic solvent (1,4-dioxane). synthetikaeu.comu-szeged.hu

Unlike aqueous hydrochloric acid, where HCl ionizes in water, in this system, the HCl is present in an anhydrous environment. synthetikaeu.comglindiachemicals.com This solution is typically available in specific molar concentrations, with 4M (moles per liter) being a common and commercially available strength. synthetikaeu.comsigmaaldrich.comsigmaaldrich.com The combination of hydrogen chloride with 1,4-dioxane results in a stable reagent that provides controlled acidity for various chemical processes. glindiachemicals.com

Table 1: Physical and Chemical Properties of this compound (4M Solution)

| Property | Value |

|---|---|

| Appearance | Clear, colorless to slightly yellow solution synthetikaeu.comcymitquimica.com |

| Concentration | Typically 3.80-4.40 M sigmaaldrich.comsigmaaldrich.com |

| Density | Approximately 1.05 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | HCl in C₄H₈O₂ glindiachemicals.com |

| Solubility | Miscible with alcohol and ether fishersci.co.uk |

| Odor | Pungent, irritating (due to HCl gas) synthetikaeu.com |

Overview of Primary Academic and Synthetic Applications

The unique properties of HCl in 1,4-dioxane make it a versatile and widely used reagent in organic synthesis and academic research. glindiachemicals.comsigmaaldrich.com Its primary applications stem from its ability to act as a strong, anhydrous acid source.

Key Applications Include:

Deprotection of Protecting Groups: It is extensively used for the removal of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group from amino acids and peptides in peptide synthesis. sigmaaldrich.comsigmaaldrich.com It is also effective for cleaving other protecting groups, such as benzyl (B1604629) ethers on polymers. sigmaaldrich.comsigmaaldrich.com

Acid-Catalyzed Reactions: The solution serves as a catalyst for a range of acid-catalyzed reactions, including esterification, alkylation, acylation, and acetalization. glindiachemicals.comnordmann.global

Synthesis of Intermediates: It is employed in the preparation of various chemical intermediates. For example, it is used to synthesize N-9-Fluorenylmethoxycarbonyl- (Fmoc) amino-acid chlorides and N-methyl-O-benzoylhydroxylamine hydrochloride. sigmaaldrich.comfishersci.co.ukthermofisher.com

Polymer Chemistry: In polymer science, it is utilized as a polymerization initiator, sometimes in conjunction with other reagents like zinc chloride (ZnCl₂). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It can also be used for the chemical modification or cleavage of polymer chains. synthetikaeu.com

Significance in Anhydrous and Non-Aqueous Chemical Environments

The primary significance of the this compound system lies in its anhydrous nature. synthetikaeu.comglindiachemicals.com Many organic reactions are sensitive to moisture, and the presence of water can lead to unwanted side reactions, such as hydrolysis of reactants or products, or deactivation of catalysts. glindiachemicals.com

By providing a source of strong acid in a non-aqueous medium, this reagent allows chemists to perform acid-mediated transformations under strictly controlled, water-free conditions. synthetikaeu.comglindiachemicals.com The 1,4-dioxane solvent is stable and its high boiling point is advantageous for reactions that need to be conducted at elevated temperatures. glindiachemicals.com This system offers enhanced reactivity and precise control over the acidic environment, which is crucial for achieving high selectivity and yield in sensitive organic syntheses. glindiachemicals.com The use of an aprotic solvent like dioxane is common for creating non-aqueous solutions where a strong acid like HCl is required. u-szeged.hu

Table 2: Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| Hydrogen Chloride | HCl |

| 1,4-Dioxane | C₄H₈O₂ |

| Zinc Chloride | ZnCl₂ |

| N-methyl-O-benzoylhydroxylamine hydrochloride | C₈H₁₀ClNO₂ |

| Benzoic acid | C₇H₆O₂ |

| Carbonyldiimidazole | C₇H₆N₄O |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9ClO2 |

|---|---|

Molecular Weight |

124.56 g/mol |

IUPAC Name |

1,4-dioxane;hydrochloride |

InChI |

InChI=1S/C4H8O2.ClH/c1-2-6-4-3-5-1;/h1-4H2;1H |

InChI Key |

WORJRXHJTUTINR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCO1.Cl |

Origin of Product |

United States |

Synthesis and Preparation Methodologies of the Hydrogen Chloride 1,4 Dioxane Solution

Dissolution of Anhydrous Hydrogen Chloride Gas in 1,4-Dioxane (B91453)

The primary method for preparing a hydrogen chloride-1,4-dioxane solution involves the direct dissolution of anhydrous hydrogen chloride (HCl) gas into purified 1,4-dioxane. glindiachemicals.comsynthetikaeu.com This process must be conducted with care to ensure the exclusion of moisture, as the presence of water can compromise the utility of the reagent in moisture-sensitive reactions. fiveable.metutorchase.com

The preparation typically involves bubbling a stream of dry HCl gas through a pre-weighed amount of anhydrous 1,4-dioxane. The HCl gas can be generated by the reaction of a chloride salt, such as sodium chloride, with a non-volatile strong acid, like concentrated sulfuric acid. orgsyn.org The gas is then dried by passing it through a drying agent, such as concentrated sulfuric acid, before it is introduced into the dioxane. The dissolution is an exothermic process, and therefore, the dioxane is often cooled in an ice bath to control the temperature and enhance the solubility of the gas. The process is continued until the desired concentration of HCl is achieved, which is typically determined by the mass increase of the solution. researchgate.net

Preparation of Specific Molar Concentrations for Research Applications

In research and industrial applications, specific molar concentrations of HCl in 1,4-dioxane are often required. Commercially, solutions with a concentration of 4 M are widely available and frequently used in organic synthesis, particularly for the deprotection of tert-butoxycarbonyl (Boc) protecting groups in peptide synthesis. synthetikaeu.comrsc.orgsigmaaldrich.com

For laboratory preparation of specific concentrations, the method of bubbling HCl gas and monitoring the weight increase is precise. researchgate.net The molarity (M) of the solution can be calculated using the following formula:

Molarity (M) = (Mass of absorbed HCl (g) / Molar mass of HCl ( g/mol )) / Volume of 1,4-dioxane (L)

For instance, to prepare a 4 M solution, 145.84 g of anhydrous HCl gas (4 moles) would be dissolved in enough 1,4-dioxane to make a final volume of 1 liter. The final concentration of the prepared solution should be verified by titration with a standardized basic solution. This quality control step is crucial for reactions that require precise stoichiometry.

The HCl-1,4-dioxane reagent is instrumental in various acid-catalyzed reactions beyond deprotection, including esterification, alkylation, and polymerization. glindiachemicals.com The choice of concentration is dictated by the specific requirements of the reaction, such as the nature of the substrate and the desired reaction rate. For example, in solid-phase peptide synthesis, a 10% sulfuric acid in dioxane solution has been explored as an alternative to trifluoroacetic acid for Boc deprotection. researchgate.net

Methodological Considerations for Anhydrous Conditions in Preparation

The utility of this compound in many organic reactions stems from its ability to provide an anhydrous acidic environment. synthetikaeu.com The presence of water can lead to undesirable side reactions, such as hydrolysis of reactants or products, and can deactivate moisture-sensitive catalysts. fiveable.metutorchase.com Therefore, maintaining strictly anhydrous conditions throughout the preparation and storage of the solution is of utmost importance.

Several measures are taken to ensure an anhydrous environment:

Drying of Glassware: All glassware used in the preparation must be thoroughly dried, typically by oven-drying at a high temperature (e.g., >120 °C) for several hours and then cooled in a desiccator over a drying agent or under a stream of dry inert gas like nitrogen or argon.

Use of Anhydrous Solvent: The 1,4-dioxane must be rigorously dried before the dissolution of HCl gas. Various methods for dioxane purification and drying are discussed in detail in the subsequent sections.

Drying of HCl Gas: The hydrogen chloride gas must be anhydrous. This is achieved by passing the gas through a drying agent, such as concentrated sulfuric acid or a column packed with a suitable desiccant.

Inert Atmosphere: The entire process is often carried out under an inert atmosphere of nitrogen or argon to prevent the ingress of atmospheric moisture. units.it This involves using Schlenk lines or a glovebox for the preparation.

Proper Storage: The prepared solution should be stored in a tightly sealed, corrosion-resistant container, often with a septum to allow for the withdrawal of the reagent via a syringe under an inert atmosphere. synthetikaeu.com Storage in a cool, dry place is also recommended. fujifilm.com

Advanced Purification of 1,4-Dioxane for Research Purity

Commercial 1,4-dioxane often contains impurities such as water, acetic acid, and glycol acetal (B89532), which can interfere with chemical reactions. google.com The formation of peroxides upon storage, accelerated by light and air, is also a significant concern. google.com Therefore, for applications requiring high-purity solvent, a multi-step purification process is necessary.

Azeotropic Distillation Techniques for Acetal and Water Removal

A significant challenge in purifying 1,4-dioxane is the removal of water, with which it forms a positive azeotrope (a mixture with a constant boiling point). The 1,4-dioxane-water azeotrope boils at 87.8 °C and consists of approximately 81.6% dioxane and 18.4% water by volume. google.com Azeotropic distillation is a common technique employed to break this azeotrope.

This technique involves the addition of a third component, known as an entrainer, which forms a new, lower-boiling azeotrope with one or both of the original components. wikipedia.org Benzene has historically been used as an entrainer for the dehydration of dioxane. google.com The benzene-water azeotrope boils at a lower temperature than the dioxane-water azeotrope, allowing for the removal of water. However, due to the carcinogenicity of benzene, alternative entrainers are often sought.

The purification process can also take advantage of the boiling point difference between glycol acetal (82.5 °C) and the dioxane-water azeotrope (87.8 °C). google.com By carefully controlling the distillation, the initial fractions, which are enriched in the lower-boiling acetal, can be discarded.

Basic Treatment Strategies for Acidic Impurities in 1,4-Dioxane

Acidic impurities, such as acetic acid, are often present in commercial 1,4-dioxane. google.com These can be effectively removed by treatment with a base. A common method involves shaking the dioxane with pellets of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). google.comlookchem.com The basic treatment neutralizes the acidic impurities, converting them into their corresponding salts, which are non-volatile and remain in the residue upon subsequent distillation.

This basic treatment also serves to decompose peroxides that may have formed in the solvent. google.com The procedure may involve refluxing the dioxane over solid KOH, followed by decantation and further drying steps. lookchem.com

Dehydration Methodologies for Residual Water in 1,4-Dioxane

After the bulk of the water has been removed, for instance by azeotropic distillation or basic treatment, residual moisture must be eliminated to achieve the high level of dryness required for many chemical reactions. Several effective dehydration methods are available.

Drying with Metallic Sodium: A classic and highly effective method for drying ethers like 1,4-dioxane is distillation from metallic sodium. lookchem.com Sodium reacts with any remaining water to form sodium hydroxide and hydrogen gas. Often, benzophenone (B1666685) is added as an indicator. nih.govacs.org In the absence of water and oxygen, benzophenone reacts with sodium to form a deep blue or purple ketyl radical, indicating that the solvent is anhydrous. researchgate.net The persistence of this color is a reliable sign of a dry, oxygen-free solvent. The use of sodium dispersion can facilitate a faster reaction due to the increased surface area of the metal. nih.govacs.org

Use of Molecular Sieves: Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water. For drying 1,4-dioxane, 4Å molecular sieves are commonly used. lookchem.com The dioxane can be stored over activated molecular sieves for several days to achieve a low water content. pitt.edu For more rapid drying, the solvent can be passed through a column packed with activated molecular sieves. researchgate.net Activating the sieves by heating them under vacuum is crucial to ensure their water-adsorbing capacity. uvic.ca

Other Drying Agents: Other desiccants can also be used for the preliminary drying of 1,4-dioxane. These include anhydrous magnesium sulfate, calcium chloride, and potassium hydroxide. google.com However, for achieving the very low water content required for sensitive applications, distillation from sodium/benzophenone or the use of activated molecular sieves are generally the methods of choice.

Below is a table summarizing the efficiency of various drying agents for different organic solvents, including data relevant to the purification of 1,4-dioxane.

| Drying Agent | Solvent | Water Content (ppm) Before Drying | Water Content (ppm) After Drying | Conditions |

|---|---|---|---|---|

| Sodium/Benzophenone | 1,4-Dioxane | 60.47 | 5.74 | Distillation |

| 3Å Molecular Sieves | Tetrahydrofuran (B95107) (THF) | Not specified | <10 | Storage for 48-72h |

| Neutral Alumina | Tetrahydrofuran (THF) | Not specified | <10 | Column filtration |

| Potassium Hydroxide (KOH) | 1,4-Dioxane | Not specified | Considered effective for initial drying | Refluxing |

Challenges in Achieving Spectrophotometric and Analytical Grade Purity of this compound Solution

The preparation of this compound solutions of spectrophotometric and analytical grade purity presents a significant challenge for chemists. This is due to the inherent instability of the 1,4-dioxane solvent, the hygroscopic nature of hydrogen chloride, and the potential for interaction between the two components. The primary difficulties lie in the removal of existing impurities from the 1,4-dioxane, preventing the formation of new impurities during preparation and storage, and ensuring the final solution meets the stringent requirements for sensitive analytical techniques, particularly UV-Vis spectrophotometry.

A major obstacle is the tendency of 1,4-dioxane to form peroxides upon exposure to air and light. These peroxides not only pose a safety hazard but can also oxidize the solvent or other substances, leading to the formation of a variety of byproducts that absorb in the UV-visible spectrum. The presence of hydrogen chloride can further complicate this issue, as acidic conditions can influence the degradation pathways of 1,4-dioxane. mdpi.comnih.gov Commercial preparations of this compound are often described as colorless to slightly yellow, an indication of the presence of such UV-absorbing impurities. synthetikaeu.comfujifilm.com

Another significant challenge is the presence of water. Both 1,4-dioxane and hydrogen chloride are hygroscopic, readily absorbing moisture from the atmosphere. Water can interfere with many of the intended applications of the anhydrous solution and can also promote the degradation of the 1,4-dioxane. Therefore, rigorous drying of both the solvent and the hydrogen chloride gas is essential, and the solution must be stored under strictly anhydrous conditions.

The inherent impurities in commercial 1,4-dioxane, such as acetaldehyde (B116499) and acetic acid, must be meticulously removed to achieve a high-purity solution. These impurities can react with hydrogen chloride or degrade under acidic conditions to form new chromophores that would interfere with spectrophotometric analysis. The purification process itself is complex and multi-stepped, often involving refluxing with acid to remove aldehydes, followed by treatment with a strong base and distillation from a reactive metal like sodium to ensure anhydrous conditions.

Finally, the stability of the prepared solution is a critical concern. Over time, even in a sealed container, the solution can degrade, leading to an increase in UV absorbance and a decrease in the effective concentration of hydrogen chloride. This degradation can be accelerated by exposure to light and elevated temperatures. Therefore, for applications requiring the highest purity, the solution should be freshly prepared and standardized, or its purity must be verified before use.

The following tables summarize the key challenges and the impurities that affect the spectrophotometric and analytical grade purity of this compound solutions.

Table 1: Major Challenges in the Purification of this compound Solution

| Challenge | Description | Impact on Purity |

| Peroxide Formation | 1,4-Dioxane readily forms explosive peroxides upon exposure to air and light. | Introduces oxidizing agents, leading to the formation of UV-absorbing degradation byproducts. |

| Water Contamination | Both 1,4-dioxane and hydrogen chloride are hygroscopic and readily absorb atmospheric moisture. | Can lead to hydrolysis of the solvent and interfere with anhydrous reactions. Promotes degradation. |

| Inherent Solvent Impurities | Commercial 1,4-dioxane often contains impurities such as acetaldehyde and acetic acid. | These can act as chromophores or react to form new UV-absorbing species in the acidic medium. |

| Purity of Hydrogen Chloride | The hydrogen chloride gas used must be of high purity and strictly anhydrous. | Gaseous impurities can be introduced into the final solution, and moisture can compromise its anhydrous nature. |

| Solution Stability | The prepared solution can degrade over time, especially when exposed to light or heat. | Leads to an increase in background absorbance and a change in the molarity of the solution. |

Table 2: Common Impurities and Their Potential Spectrophotometric Interference

| Impurity | Common Source | Potential Spectrophotometric Interference |

| 1,4-Dioxane Peroxides | Autoxidation of 1,4-dioxane | Can lead to a variety of oxidation products with significant UV absorbance. |

| Acetaldehyde | Impurity in commercial 1,4-dioxane | Possesses its own UV absorption and can undergo condensation reactions in acidic conditions to form colored products. |

| Acetic Acid | Oxidation of acetaldehyde | While not strongly absorbing in the near-UV, its presence indicates incomplete purification. |

| Water | Atmospheric absorption; impure reagents | Can cause shifts in solvent polarity and affect the spectra of solutes. |

| Degradation Products | Acid-catalyzed or photo-initiated degradation of 1,4-dioxane | Can include various aldehydes, ketones, and other conjugated systems that absorb strongly in the UV region. dss.go.thdeswater.comulster.ac.uk |

Molecular Interactions and Adduct Formation Within the Hydrogen Chloride 1,4 Dioxane System

Characterization of Hydrogen Chloride and 1,4-Dioxane (B91453) Complexation

The interaction between hydrogen chloride (HCl) and 1,4-dioxane is a classic example of acid-base chemistry, leading to the formation of a distinct molecular complex. This interaction is primarily driven by the electron-donating ability of the oxygen atoms in the 1,4-dioxane molecule and the electron-accepting nature of the hydrogen chloride molecule.

Investigation of Lewis Acid-Base Interactions

The formation of the hydrogen chloride-1,4-dioxane complex is fundamentally a Lewis acid-base interaction. In this system, 1,4-dioxane acts as a Lewis base, donating a pair of electrons from one of its oxygen atoms. Hydrogen chloride, conversely, functions as a Lewis acid by accepting this electron pair. This interaction results in the formation of a coordinate covalent bond between the oxygen atom of the dioxane and the hydrogen atom of the HCl.

Solutions of hydrogen chloride in 1,4-dioxane are widely utilized in organic synthesis as a stable, non-aqueous medium for a variety of acid-catalyzed reactions. docbrown.info These applications include esterification, alkylation, polymerization, and the removal of acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group from amino acids and peptides. docbrown.infodocbrown.infonih.gov The use of this complex allows for controlled acidity and an anhydrous environment, which is crucial for moisture-sensitive reactions. docbrown.info The efficacy of this solution in such a broad range of chemical transformations underscores the significance of the underlying Lewis acid-base adduct formation between HCl and 1,4-dioxane.

Spectroscopic Signatures Indicative of Complex Formation

While detailed spectroscopic studies specifically isolating and characterizing the this compound complex are not extensively detailed in readily available literature, the formation of the complex can be inferred through characteristic changes in spectroscopic signatures, particularly in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

In IR spectroscopy, the formation of a hydrogen bond between the dioxane oxygen and the hydrogen of HCl would be expected to cause a significant shift in the H-Cl stretching frequency. This vibrational mode would shift to a lower wavenumber (red-shift) and broaden, which is a hallmark of hydrogen bond formation. docbrown.info Furthermore, the C-O stretching vibrations of the 1,4-dioxane molecule, typically observed between 1140 and 1070 cm⁻¹, would likely experience a shift upon complexation due to the change in the electronic environment of the oxygen atom involved in the bonding. researchgate.net

In ¹H NMR spectroscopy, the chemical shift of the proton in HCl would be expected to move significantly downfield upon complexation with 1,4-dioxane, indicating a more deshielded environment as a result of the hydrogen bond. The protons on the 1,4-dioxane molecule, particularly those on the carbon atoms adjacent to the complexed oxygen, would also experience a change in their chemical shift. Due to the high symmetry of the uncomplexed 1,4-dioxane molecule, its protons typically appear as a single sharp peak. docbrown.info The formation of the complex would disrupt this symmetry, potentially leading to a more complex splitting pattern or a shift in the resonance.

Structural Studies of Related Dioxane Adducts (e.g., Dioxane-Iodine Monochloride)

To understand the structural behavior of adducts involving 1,4-dioxane under varying physical conditions, related systems such as the 1,4-dioxane-iodine monochloride (C₄H₈O₂·2(ICl)₂) complex provide valuable insights. High-pressure studies on this adduct reveal significant changes in bonding and crystal structure.

High-Pressure Neutron Powder Diffraction Analysis of Adduct Structures

High-pressure neutron powder diffraction has been employed to study the structural evolution of the 1,4-dioxane iodine monochloride complex. researchgate.netresearchgate.netnih.gov At ambient pressure, this complex crystallizes in a monoclinic symmetry (space group C2/m). researchgate.net The structure is characterized by dioxane molecules halogen-bonded to iodine monochloride molecules via an O⋯I bond. researchgate.net

As pressure is increased, the material undergoes two distinct phase transitions, the first commencing around 2.8 GPa and the second at approximately 4.5 GPa. researchgate.netresearchgate.netnih.gov These transitions are identified by changes in the diffraction pattern, such as the appearance of new peaks and the disappearance of others. researchgate.net Neutron diffraction is particularly advantageous for such studies as it allows for the accurate determination of the positions of lighter atoms like deuterium, carbon, and oxygen in the presence of heavier atoms like iodine and chlorine. researchgate.net

Switching Between Halogen and Hydrogen Bonding Regimes Under Pressure

A key finding from the high-pressure studies of the 1,4-dioxane-iodine monochloride adduct is the pressure-induced switching between different types of intermolecular interactions. researchgate.netresearchgate.netnih.gov At ambient pressure, the structure is stabilized by a combination of O⋯I halogen bonds and weak C–H⋯Cl hydrogen bonds. researchgate.net

With increasing pressure, the system evolves to favor different bonding regimes. The first phase transition is driven by a shearing motion of the complex, which reduces unfavorable dipolar interactions between I–Cl moieties. researchgate.netresearchgate.netnih.gov The transition to the highest-pressure phase is accompanied by a net reduction in the number of C–H⋯Cl hydrogen bonds and a strengthening of type-I Cl⋯Cl halogen bonds. researchgate.netresearchgate.netnih.gov This indicates that at high pressures, Cl⋯Cl halogen bonds are favored over the C–H⋯Cl hydrogen bonds present at lower pressures. researchgate.netresearchgate.netnih.gov

Influence of Pressure on Intermolecular and Intramolecular Bond Lengths in Adducts

The application of pressure has a pronounced effect on both intermolecular and intramolecular bond lengths within the 1,4-dioxane-iodine monochloride adduct. researchgate.net Initial compression of the material leads to a decrease in the O⋯I halogen bond length. researchgate.netresearchgate.netnih.gov Concurrently, the intramolecular I–Cl bond length increases. researchgate.netresearchgate.netnih.gov This inverse relationship is a characteristic feature of halogen-bonded systems, where strengthening the intermolecular halogen bond weakens the adjacent intramolecular covalent bond.

The table below summarizes the changes in selected bond lengths with increasing pressure for the 1,4-dioxane iodine monochloride complex, illustrating the interplay between intermolecular and intramolecular forces under compression.

| Pressure (GPa) | O⋯I Distance (Å) | I-Cl Distance (Å) |

|---|

Advanced Spectroscopic and Analytical Characterization

Quantitative Determination of Hydrogen Chloride Concentration (e.g., Aqueous Acid-Base Titration)

The concentration of hydrogen chloride in a 1,4-dioxane (B91453) solution is a critical parameter that is routinely determined to ensure the quality and reactivity of the reagent. A standard and reliable method for this quantification is aqueous acid-base titration. thermofisher.com

In this procedure, a known volume or weight of the hydrogen chloride-1,4-dioxane solution is diluted with deionized water. This aqueous solution of hydrochloric acid is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), to a phenolphthalein (B1677637) or potentiometric endpoint. The reaction proceeds according to the following equation:

HCl (aq) + NaOH (aq) → NaCl (aq) + H₂O (l)

The concentration of hydrogen chloride in the original 1,4-dioxane solution can be calculated from the volume of the titrant, its concentration, and the initial amount of the sample. Commercial solutions of hydrogen chloride in 1,4-dioxane are often specified with a concentration range determined by this method. For instance, a 4M solution typically has a specification of 3.6-4.4 mol/L HCl as determined by aqueous acid-base titration. thermofisher.com

Table 1: Representative Specification for Hydrogen Chloride Concentration

| Parameter | Method | Specification |

|---|---|---|

| Assay | Aqueous Acid-Base Titration | 3.6–4.4 mol/L HCl thermofisher.com |

Assessment of Water Content (e.g., Karl Fischer Titration)

The presence of water in a this compound solution can significantly affect its reactivity and the outcome of moisture-sensitive reactions. Therefore, the accurate determination of water content is crucial. The Karl Fischer titration is a widely accepted and highly specific method for this purpose. thermofisher.com

This method is based on the reaction of water with an iodine-sulfur dioxide complex in the presence of a base and a suitable solvent, such as methanol. The endpoint of the titration can be detected potentiometrically or visually. The Karl Fischer reaction can be summarized by the following general equation:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → [RNH]SO₄CH₃ + 2[RNH]I

Where RN represents a base. The titration can be performed using either volumetric or coulometric techniques, with coulometry being particularly suitable for determining very low water content. For commercial grades of hydrogen chloride in 1,4-dioxane, the water content is typically specified to be below a certain threshold, for example, ≤0.3%. thermofisher.com

Table 2: Typical Specification for Water Content

| Parameter | Method | Specification |

|---|---|---|

| Water Content | Karl Fischer Titration | ≤0.3% thermofisher.com |

Spectroscopic Techniques for Investigating Solution State Characteristics

Spectroscopic techniques are powerful tools for probing the interactions between hydrogen chloride and 1,4-dioxane in solution. The formation of a complex between the Lewis acid (HCl) and the Lewis base (1,4-dioxane) can be investigated through methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.

In an inert solvent, 1,4-dioxane exhibits characteristic vibrational modes in its IR spectrum. Upon interaction with hydrogen chloride, the formation of a hydrogen bond between the hydrogen of HCl and an oxygen atom of 1,4-dioxane is expected. This interaction would likely lead to a noticeable shift in the vibrational frequencies of the functional groups involved. Specifically, the O-H stretching vibration of the hydrogen-bonded HCl would appear at a lower frequency compared to that of free HCl, and its absorption band would be significantly broadened. Concurrently, the C-O-C stretching vibrations of the 1,4-dioxane molecule would also be perturbed.

Proton NMR (¹H NMR) spectroscopy can also provide evidence for the formation of the this compound complex. The chemical shift of the proton in the HCl molecule would be expected to change significantly upon hydrogen bonding with 1,4-dioxane. Furthermore, the protons of the 1,4-dioxane molecule, which are chemically equivalent in the free molecule and thus show a single sharp peak, might exhibit changes in their chemical shift or peak broadening upon complexation, indicating an alteration of their electronic environment. While the use of hydrogen chloride in 1,4-dioxane is common in synthetic chemistry, detailed spectroscopic studies dedicated to the characterization of the solution state of this specific complex are not extensively reported in the surveyed scientific literature.

Electrochemical Methods for Probing Thermodynamic Properties in Dioxane-Water Mixtures

Electrochemical methods, particularly those involving galvanic cells, have been instrumental in determining the thermodynamic properties of hydrochloric acid in dioxane-water mixtures. These studies provide fundamental data on the behavior of ions in media with varying dielectric constants.

A well-established method for studying the thermodynamics of hydrochloric acid in dioxane-water mixtures involves the use of a galvanic cell without a liquid junction. A typical cell for this purpose can be represented as:

Pt | H₂(g, 1 atm) | HCl(m) in Dioxane-Water | AgCl(s) | Ag(s)

This cell consists of a hydrogen electrode and a silver-silver chloride electrode immersed in a solution of hydrochloric acid of molality 'm' in a dioxane-water solvent of a specific composition. The use of all-glass vessels is often necessary to prevent contamination, as the vapor of dioxane can affect materials like rubber or grease, which could poison the electrodes.

The electromotive force (EMF) of the galvanic cell is measured using a potentiometer. Precise temperature control is crucial for obtaining accurate thermodynamic data. In dioxane-water mixtures, which can have low dielectric constants, achieving high reproducibility of EMF measurements can be challenging. However, with careful experimental design, such as the complete exclusion of air and the use of all-glass apparatus, electromotive forces can be measured with high precision. For instance, in mixtures with dielectric constants ranging from 10 to 20, EMF values reproducible to within ±0.03 millivolts have been reported. This level of accuracy is a significant improvement over earlier measurements in similar low-dielectric media.

By measuring the EMF of the galvanic cell over a range of temperatures and hydrochloric acid concentrations in various dioxane-water mixtures, a comprehensive set of thermodynamic properties for the ionized solute can be determined. These properties include the standard electrode potential of the Ag-AgCl electrode in each solvent mixture, the mean ionic activity coefficients of HCl, and the changes in Gibbs free energy, enthalpy, and entropy for the cell reaction.

These investigations have been crucial for understanding the influence of the solvent's dielectric constant on ionic interactions and solvation. The data obtained from these electrochemical measurements provide a fundamental basis for theoretical models of electrolyte solutions.

Table 3: Example of Electromotive Force Data for HCl in 20% Dioxane-Water Mixture at 25°C

| Molality of HCl (m) | Electromotive Force (E) in Volts |

|---|---|

| 0.01 | 0.4641 |

| 0.02 | 0.4300 |

| 0.05 | 0.3859 |

| 0.10 | 0.3524 |

| 0.20 | 0.3187 |

Note: Data are illustrative and based on typical findings in the literature.

Reactivity and Reaction Mechanisms in Hydrogen Chloride 1,4 Dioxane Media

Acid-Catalyzed Reaction Pathways

Hydrogen chloride-1,4-dioxane is a key reagent for numerous reactions that proceed via acid catalysis. The anhydrous nature of the reagent is often crucial for the success of these transformations, preventing unwanted side reactions with water.

Mechanistic Studies of Esterification Reactions

The esterification of carboxylic acids with alcohols, a fundamental transformation in organic synthesis, is effectively catalyzed by hydrogen chloride in 1,4-dioxane (B91453). This reaction, commonly known as the Fischer esterification, proceeds through a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.combyjus.commasterorganicchemistry.comchemistrysteps.com

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acidic proton from HCl. This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comchemistrysteps.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Subsequent proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups converts the latter into a good leaving group (water). masterorganicchemistry.com The elimination of a water molecule, facilitated by the non-aqueous environment provided by the 1,4-dioxane, leads to the formation of a protonated ester. byjus.com Finally, deprotonation of this intermediate, typically by the chloride ion or another alcohol molecule, regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.commasterorganicchemistry.com The use of an excess of the alcohol or removal of water can shift the equilibrium towards the formation of the ester. libretexts.org

Table 1: Mechanistic Steps of Fischer Esterification Catalyzed by HCl in 1,4-Dioxane

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by HCl, increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. |

| 4. Elimination of Water | The protonated hydroxyl group leaves as a water molecule, forming a protonated ester. |

| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. |

Mechanistic Studies of Alkylation Reactions

This compound can also serve as a catalyst in alkylation reactions, particularly those following a Friedel-Crafts-type mechanism. mt.comwikipedia.org These reactions involve the alkylation of an aromatic ring with an alkyl halide.

The mechanism commences with the interaction of the alkyl halide with the Lewis acidic environment, which can be facilitated by the HCl in dioxane. This interaction generates a carbocation or a highly polarized complex that acts as the electrophile. mt.comyoutube.comlibretexts.org For primary alkyl halides, a discrete carbocation may not form; instead, a complex with the Lewis acid enhances the electrophilicity of the alkyl group. youtube.com

The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic alkyl species. mt.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the final step, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product. The proton is typically removed by the chloride ion, regenerating the HCl catalyst. youtube.com

It is important to note that a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. youtube.com The stability of carbocations generally follows the order: tertiary > secondary > primary. rsc.orgru.nlnih.gov

Mechanistic Studies of Polymerization Processes

Hydrogen chloride in 1,4-dioxane is an effective initiator for cationic polymerization of alkenes, particularly those with electron-donating substituents that can stabilize the resulting carbocationic intermediate. libretexts.orgwikipedia.orglibretexts.orgutexas.edu

The polymerization is initiated by the addition of a proton from HCl to the alkene monomer. libretexts.orgyoutube.com This electrophilic attack on the double bond results in the formation of a carbocation. This initiation step is favored for alkenes that can form relatively stable carbocations, such as isobutylene. libretexts.orglibretexts.org

The newly formed carbocation then acts as an electrophile and reacts with another monomer molecule in a process called propagation. wikipedia.org This step involves the attack of the pi-bond of the monomer on the carbocation, leading to the formation of a new carbon-carbon bond and the regeneration of the carbocation at the new chain end. This process repeats, leading to the growth of the polymer chain. utexas.edu

Termination of the growing polymer chain can occur through several mechanisms, including reaction with the counter-ion (chloride) or loss of a proton to form a terminal alkene. libretexts.org The 1,4-dioxane solvent plays a crucial role in these reactions by providing a non-nucleophilic medium that allows for the propagation of the cationic chain without premature termination by the solvent. glindiachemicals.com

Role as a Lewis Acid Catalyst in Organic Transformations

While HCl is a Brønsted-Lowry acid, its solution in 1,4-dioxane can exhibit Lewis acidic character. synthetikaeu.comresearchgate.netresearchgate.net The oxygen atoms in 1,4-dioxane possess lone pairs of electrons and can act as Lewis bases. rochester.edumasterorganicchemistry.com This interaction with HCl can polarize the H-Cl bond, enhancing the acidity of the proton and potentially forming a complex that can act as a Lewis acid catalyst in certain reactions. synthetikaeu.com This is particularly relevant in anhydrous conditions where the dioxane can modulate the reactivity of the acid. glindiachemicals.com For instance, in Friedel-Crafts reactions, the HCl-dioxane system can help in the generation of the electrophilic species. mt.comwikipedia.org

Deprotection Reaction Mechanisms

One of the most common and well-documented applications of this compound is in the cleavage of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group.

N-Boc Protecting Group Cleavage from Heterocyclic Derivatives and Amino Acids

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, including those in heterocyclic derivatives and amino acids, due to its stability under many reaction conditions and its facile removal under acidic conditions. xjtlu.edu.cnnih.govnih.gov A 4 M solution of HCl in 1,4-dioxane is a standard reagent for this deprotection. xjtlu.edu.cnnih.govresearchgate.net

The mechanism of N-Boc deprotection is initiated by the protonation of the carbonyl oxygen of the Boc group by HCl. This protonation makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond. The lone pair of electrons on the nitrogen atom can then assist in the cleavage of the tert-butyl group as a stable tert-butyl cation. This results in the formation of a carbamic acid intermediate and the tert-butyl cation. researchgate.net

The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. researchgate.net The liberated amine is then protonated by the excess HCl present in the reaction medium to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can lose a proton to form isobutylene. researchgate.net

The use of 1,4-dioxane as a solvent is advantageous as it is non-nucleophilic and provides a medium in which the deprotection can proceed cleanly and efficiently. xjtlu.edu.cnnih.gov

Table 2: Mechanistic Steps of N-Boc Deprotection with HCl in 1,4-Dioxane

| Step | Description |

| 1. Protonation | The carbonyl oxygen of the N-Boc group is protonated by HCl. |

| 2. Cleavage | The C-O bond cleaves, releasing a stable tert-butyl cation and forming a carbamic acid intermediate. |

| 3. Decarboxylation | The unstable carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide. |

| 4. Protonation | The liberated amine is protonated by excess HCl to form the ammonium salt. |

This protocol is highly effective for a wide range of substrates, including various amino acids and peptides, and offers good selectivity for the deprotection of Nα-Boc groups in the presence of other acid-sensitive groups like tert-butyl esters and ethers under controlled conditions. xjtlu.edu.cnnih.gov

Deprotection of Benzyl (B1604629) Ether-Protected Polymers

Benzyl ethers are common protecting groups for hydroxyl functionalities in polymer chemistry due to their relative stability. organic-chemistry.org Their removal, or deprotection, is a critical step in the synthesis of complex polymers and other macromolecules. While catalytic hydrogenolysis is a prevalent method for benzyl ether cleavage, it is not always suitable for complex substrates with other reducible functional groups. organic-chemistry.orgcommonorganicchemistry.comjk-sci.com

Hydrogen chloride in 1,4-dioxane offers an alternative pathway for deprotection under acidic conditions. atlanchimpharma.com The mechanism is believed to involve the protonation of the ether oxygen by HCl. This initial protonation makes the ether a better leaving group. The subsequent step involves the nucleophilic attack by the chloride ion on the benzylic carbon. This process results in the cleavage of the carbon-oxygen bond, liberating the free hydroxyl group on the polymer and forming benzyl chloride as a byproduct. atlanchimpharma.comyoutube.com The use of a non-aqueous solvent like 1,4-dioxane is crucial as it prevents water from participating in the reaction, which could lead to undesired side reactions. synthetikaeu.com

| Deprotection Method | Reagents | Key Mechanistic Step | Byproducts | Compatibility Notes |

| Acid-Catalyzed Cleavage | This compound | Protonation of ether oxygen followed by nucleophilic attack of Cl⁻ | Benzyl chloride, Toluene | Limited to acid-insensitive substrates. organic-chemistry.org |

| Catalytic Hydrogenolysis | H₂, Pd/C | Oxidative addition to Pd(0) catalyst | Toluene | May reduce other functional groups like alkenes or alkynes. jk-sci.com |

| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Single electron oxidation | Benzaldehyde derivatives | Particularly effective for p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov |

This table provides a comparative overview of common deprotection methods for benzyl ethers, highlighting the role of the this compound system.

Generation and Transformation of Reactive Intermediates

The acidic nature of hydrogen chloride in 1,4-dioxane is instrumental in the generation of various reactive intermediates. synthetikaeu.com By providing a proton (H⁺) in a non-aqueous environment, it can activate molecules, making them more susceptible to nucleophilic attack or rearrangement. For instance, in reactions involving carbonyl compounds, the protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.

In the context of breakpoint chlorination studies, reactive species such as peroxynitrite (ONOO⁻) and peroxynitrous acid (ONOOH) have been identified as sources for the formation of hydroxyl radicals (HO•). nsf.govnih.gov While these specific studies focus on aqueous systems with chlorine and ammonia, the underlying principles of generating reactive intermediates are relevant. In a non-aqueous system like 1,4-dioxane, HCl can protonate substrates, creating cationic intermediates that can undergo further transformations. The degradation of 1,4-dioxane itself has been shown to proceed via reactive species, indicating the solvent's potential to participate in or be affected by radical pathways under certain oxidative conditions. nsf.govresearchgate.net

Specific Reaction Examples and Their Mechanisms

The direct hydrochlorination of alkynes is an atom-economical method for synthesizing vinyl chlorides, which are valuable intermediates in organic synthesis. nih.gov Gold nanoparticles have emerged as effective heterogeneous catalysts for this transformation, with hydrogen chloride in 1,4-dioxane serving as the chlorine source. nih.gov The reaction proceeds efficiently under these conditions, tolerating a variety of functional groups and often avoiding the over-chlorination or hydration products that can plague other methods. nih.gov The use of a nonprotic, weakly basic solvent like 1,4-dioxane is beneficial for the reaction's success. nih.gov

The general mechanism for gold-catalyzed alkyne hydrofunctionalization involves the activation of the alkyne by a cationic gold species, forming a π-complex. researchgate.netmdpi.com This activation renders the alkyne more electrophilic and susceptible to nucleophilic attack.

In the gold-catalyzed hydrochlorination of alkynes, the gold nanoparticle surface plays a crucial role. The reaction is thought to initiate with the π-activation of the alkyne on the gold surface. nih.gov This interaction involves the transfer of electron density from the alkyne's π-orbitals to the gold catalyst, making the alkyne more susceptible to nucleophilic attack. nih.gov

Simultaneously, the hydrogen chloride, solubilized in 1,4-dioxane, interacts with the catalytic system. It is proposed that the HCl molecule adds across the activated alkyne. The interaction with the gold surface facilitates the dissociation of the H-Cl bond. This process allows for the coordinated addition of the hydrogen and chlorine atoms to the carbon-carbon triple bond. researchgate.net

A key feature of gold-catalyzed alkyne hydrochlorination is the high degree of regioselectivity and stereoselectivity observed. nih.govacs.org For terminal alkynes, the reaction typically follows Markovnikov's rule, where the chlorine atom adds to the more substituted carbon, and the hydrogen atom adds to the less substituted carbon. masterorganicchemistry.comyoutube.com This regioselectivity is attributed to the formation of a more stable vinyl cation-like intermediate during the reaction mechanism. masterorganicchemistry.com

The stereoselectivity of the addition (whether the H and Cl add to the same side, syn-addition, or opposite sides, anti-addition) can be influenced by the catalyst and reaction conditions. acs.org Homogeneous gold(I) catalysts have been shown to favor anti-hydrochlorination of unactivated alkynes. acs.org The proposed mechanism for hydrohalogenation can be complex, with some evidence suggesting a termolecular transition state involving the alkyne and two molecules of the hydrogen halide to explain the observed kinetics and stereochemistry. youtube.com

| Catalyst System | Alkyne Type | Regioselectivity | Stereoselectivity | Reference |

| Heterogeneous Gold Nanoparticles | Unactivated Alkynes | High (Markovnikov) | Good | nih.gov |

| Homogeneous Gold(I) Complex | Unactivated Alkynes | Highly Regioselective | anti-addition | acs.org |

| Ruthenium Complex | Terminal Alkynes | Good | Low for internal alkynes | acs.org |

| Palladium-Catalyzed | Directed Alkynes | High | High | englelab.com |

This table summarizes the selectivity outcomes for various catalytic systems used in alkyne hydrochlorination.

Hydrogen chloride in 1,4-dioxane is employed in the final step of synthesizing N-Methyl-O-benzoylhydroxylamine hydrochloride. orgsyn.org This reagent is valuable for the α-oxygenation of aldehydes and ketones. orgsyn.org The synthesis involves reacting benzoic acid with carbonyldiimidazole, followed by the addition of N-methylhydroxylamine hydrochloride. orgsyn.org After workup and concentration, the resulting free base, N-Methyl-O-benzoylhydroxylamine, is dissolved in a solvent like diethyl ether. orgsyn.org

The addition of a 4 M solution of HCl in 1,4-dioxane to this solution results in the protonation of the nitrogen atom of the hydroxylamine (B1172632) moiety. orgsyn.org This acid-base reaction leads to the precipitation of the desired N-Methyl-O-benzoylhydroxylamine hydrochloride salt, which can then be isolated by filtration. orgsyn.org The use of HCl in dioxane provides an anhydrous acidic source, which is critical for cleanly forming the hydrochloride salt without promoting hydrolysis of the ester linkage. synthetikaeu.com

Synthesis of N-9-Fluorenylmethoxycarbonylamino Acid Chlorides

The synthesis of N-9-Fluorenylmethoxycarbonyl (Fmoc) amino acid chlorides is a critical step in peptide chemistry, providing highly activated intermediates for peptide bond formation. These acid chlorides are valued for their high reactivity, which can facilitate couplings in challenging synthetic contexts, including the formation of sterically hindered peptide bonds. While the direct use of a stable this compound complex as the chlorinating agent is not extensively documented, the generation and use of anhydrous hydrogen chloride, often in solvents like dioxane or dichloromethane (B109758), is central to some synthetic methodologies.

Commonly, Fmoc-amino acid chlorides are prepared by treating the corresponding Fmoc-amino acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. One established method involves the reaction of the Fmoc-amino acid with thionyl chloride, often in a solvent like dichloromethane. nih.govnih.gov This reaction efficiently converts the carboxylic acid to the acid chloride.

An alternative route involves the reaction of hydrogen chloride with mixed anhydrides derived from Fmoc-amino acids. nih.gov In this procedure, an Fmoc-amino acid is first reacted with a chloroformate, such as isobutyl chloroformate, to form a mixed anhydride (B1165640). This intermediate is then treated with anhydrous hydrogen chloride in a solvent like dichloromethane to yield the Fmoc-amino acid chloride. nih.gov A notable challenge in this method is the potential for side reactions, such as the formation of ester impurities if alcohols are liberated during the reaction. nih.gov The choice of anhydride precursor is crucial; for instance, anhydrides of monoisopropenyl carbonic acid can be used to avoid this side reaction as they release acetone (B3395972) instead of an alcohol. nih.gov

Dioxane is frequently employed as a solvent in Fmoc chemistry. For example, the original introduction of the Fmoc protecting group often utilized a mixture of dioxane and aqueous sodium carbonate for the reaction between Fmoc-Cl and an amino acid. The use of dioxane is also reported for the in situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC), where it serves as the reaction solvent.

The resulting Fmoc-amino acid chlorides are potent acylating agents used in subsequent peptide coupling steps. Their high reactivity makes them particularly useful for overcoming the challenges of "difficult couplings" in solid-phase peptide synthesis.

Dioxane-HCl Complex Catalysis in Multicomponent Reactions for Heterocyclic Synthesis (e.g., 3,4-Dihydropyrimidine-2-one Derivatives)

The this compound complex has emerged as an effective and convenient catalyst in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. A prominent example is its application in the Biginelli reaction to produce 3,4-dihydropyrimidine-2-one (DHPM) derivatives. arkat-usa.orggoogle.com These compounds are of significant interest due to their wide range of therapeutic and pharmacological properties. arkat-usa.org

The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under strong acidic conditions. nih.gov Traditional methods often suffer from harsh reaction conditions and low product yields. nih.gov The use of the dioxane-HCl complex as a catalyst offers a simple, efficient, and solvent-free protocol that addresses many of these limitations. arkat-usa.org Key advantages of this methodology include excellent product yields, high atom economy, the use of an inexpensive catalyst, and simple work-up procedures. arkat-usa.orggoogle.com

In a typical reaction, an aromatic aldehyde, ethyl acetoacetate (B1235776), and urea are combined with a catalytic amount (e.g., 10 mol%) of the dioxane-HCl complex. arkat-usa.orggoogle.com Research has shown that conducting the reaction under solvent-free conditions at room temperature significantly increases the yield of the desired 3,4-dihydropyrimidine-2-one product and reduces the reaction time compared to performing the reaction in various solvents like ethanol (B145695), methanol, or acetonitrile. arkat-usa.org

The proposed mechanism suggests that the acid catalyst activates the aldehyde, facilitating a nucleophilic attack from urea to form an iminium intermediate. This intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidine-2-one product. The dioxane-HCl complex serves as an efficient proton source to catalyze these steps.

The versatility of this method has been demonstrated with a variety of substituted aromatic aldehydes, consistently producing high yields of the corresponding DHPMs. arkat-usa.orggoogle.com

Table 1: Synthesis of 3,4-Dihydropyrimidine-2-one Derivatives Using Dioxane-HCl Complex as a Catalyst arkat-usa.orggoogle.comReaction Conditions: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and Dioxane-HCl (10 mol%) were stirred under solvent-free conditions at room temperature.

| Entry | Aldehyde (Ar) | Product | Time (min) | Yield (%) |

| 1 | C₆H₅ | 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 20 | 97 |

| 2 | 4-Cl-C₆H₄ | 4-(4-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 25 | 95 |

| 3 | 4-Br-C₆H₄ | 4-(4-bromophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 25 | 94 |

| 4 | 4-NO₂-C₆H₄ | 5-(ethoxycarbonyl)-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 30 | 92 |

| 5 | 3-NO₂-C₆H₄ | 5-(ethoxycarbonyl)-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 30 | 90 |

| 6 | 4-OH-C₆H₄ | 5-(ethoxycarbonyl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 35 | 89 |

| 7 | 4-OCH₃-C₆H₄ | 5-(ethoxycarbonyl)-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 35 | 91 |

| 8 | 2-Cl-C₆H₄ | 4-(2-chlorophenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 85 |

Catalysis and Reagent Applications in Advanced Organic Synthesis

General Acid Catalysis in Non-Aqueous Systems

Hydrogen chloride dissolved in 1,4-dioxane (B91453) provides a stable, non-aqueous acidic medium crucial for a variety of organic reactions. glindiachemicals.com This solution is extensively utilized for acid-catalyzed processes such as esterification and alkylation. glindiachemicals.com The non-aqueous nature of the 1,4-dioxane solvent system is highly advantageous as it prevents hydrolysis during reactions, a common side reaction in the presence of water. glindiachemicals.com This system offers precise control over the acidic conditions, which is essential for achieving high selectivity in chemical transformations. glindiachemicals.com By acting as a source of H⁺ ions in an anhydrous environment, it enhances reaction rates and efficiency for moisture-sensitive substrates. glindiachemicals.comsynthetikaeu.com

Deprotection Strategies in Complex Multistep Organic Synthesis

A prominent application of hydrogen chloride-1,4-dioxane is in the deprotection of acid-labile protecting groups, particularly the tert-butoxycarbonyl (Boc) group, which is fundamental in peptide and amino acid chemistry. sigmaaldrich.comfujifilm.com Research has demonstrated that a 4 M solution of HCl in anhydrous dioxane is a fast, efficient, and highly selective reagent for this purpose. nih.govresearchgate.net Typically, the deprotection of Nα-Boc groups can be achieved at room temperature in as little as 30 minutes. nih.govresearchgate.net

This method shows superior selectivity, effectively removing Nα-Boc groups while leaving other sensitive protecting groups, such as tert-butyl esters and tert-butyl ethers, intact. nih.govresearchgate.net This high degree of chemoselectivity is critical in complex, multistep syntheses where differential protection is required. researchgate.net The protocol's effectiveness has been validated across various amino acids and peptides, proving its utility in synthetic peptide chemistry. researchgate.net However, it has been noted that phenolic tert-butyl ethers are not stable under these conditions and are cleaved along with the Nα-Boc group. nih.govresearchgate.net

| Protecting Group | Substrate Type | Outcome with 4 M HCl/Dioxane | Source |

|---|---|---|---|

| Nα-Boc | Amino acids, Peptides | Cleaved (Deprotected) | nih.govresearchgate.net |

| tert-Butyl ester | Amino acids, Peptides | Intact (Not Deprotected) | nih.govresearchgate.net |

| tert-Butyl ether | Peptides | Intact (Not Deprotected) | nih.govresearchgate.net |

| Thio-tert-butyl ether | Peptides | Intact (Not Deprotected) | nih.gov |

| Phenolic tert-butyl ether | Peptides | Cleaved (Deprotected) | nih.govresearchgate.net |

Applications in Polymer Chemistry

The utility of this compound extends significantly into the field of polymer chemistry, where it is employed for both modification and synthesis.

Controlled Chain Cleavage and Chemical Modification of Polymers

This reagent is utilized for the controlled chain cleavage and chemical modification of various polymers. synthetikaeu.com A specific application includes the deprotection of polymer protecting groups, such as the removal of a benzyl (B1604629) ether from a protected polymer, which chemically alters the polymer's functional groups. scientificlabs.co.uk

Polymerization Initiation in Combination with Co-catalysts (e.g., ZnCl₂)

In combination with co-catalysts like zinc chloride (ZnCl₂), this compound functions as a polymerization initiator. sigmaaldrich.comscientificlabs.co.uk This catalytic system is specifically used in the synthesis of formyl-terminated poly(ethyl vinyl ether) from its monomer, ethyl vinyl ether. sigmaaldrich.comscientificlabs.co.uk More broadly, the solution is known to catalyze various polymerization processes. glindiachemicals.com

Role in Palladium-Catalyzed Cross-Coupling Reactions

While this compound as a complex is not cited as a direct catalyst in palladium-catalyzed cross-coupling reactions, its solvent component, 1,4-dioxane, is frequently used as the reaction medium for such transformations. whiterose.ac.uk Solvents play a critical role in these reactions by influencing reaction rates and selectivity. whiterose.ac.uk For instance, 1,4-dioxane has been employed as a solvent in palladium-catalyzed Hiyama and C-N cross-coupling reactions. doi.orgacs.org In the synthesis of the drug Imatinib, a mixture of 1,4-dioxane and t-BuOH was chosen as the solvent system because it effectively solubilized the reagents at the high temperatures required for the C-N coupling step. acs.org However, in some specific Hiyama cross-coupling reactions, 1,4-dioxane was found to be an unsuitable solvent compared to others like toluene. doi.org

Solvent-Free Catalysis in Multicomponent Reactions

A novel application of the this compound complex is its use as a catalyst in solvent-free multicomponent reactions. researchgate.net A study developed a simple and efficient one-pot, solvent-free protocol for synthesizing 3,4-dihydropyrimidine-2-one derivatives (the Biginelli reaction) using the dioxane-HCl complex as a catalyst. researchgate.net The reaction, which involves an aromatic aldehyde, ethyl acetoacetate (B1235776), and urea (B33335), proceeded with excellent product yields under solvent-free conditions. researchgate.net This approach offers significant advantages, including being environmentally friendly (solvent-free), demonstrating high atom economy, and utilizing an inexpensive catalyst. researchgate.net Research showed that using 10 mol% of the dioxane-HCl complex without any solvent provided a 99% yield, which was superior to conducting the reaction in various solvents like ethanol (B145695) or water. researchgate.net

| Catalyst (Dioxane-HCl) | Solvent | Yield | Source |

|---|---|---|---|

| 10 mol% | Ethanol (EtOH) | 75% | researchgate.net |

| 10 mol% | Water (H₂O) | 65% | researchgate.net |

| 10 mol% | Acetonitrile (CH₃CN) | 70% | researchgate.net |

| 10 mol% | Dichloromethane (B109758) (DCM) | 60% | researchgate.net |

| 10 mol% | Solvent-Free | 99% | researchgate.net |

Utility in Establishing Anhydrous Acidic Environments for Moisture-Sensitive Transformations

Solutions of hydrogen chloride in 1,4-dioxane serve as a critical reagent in advanced organic synthesis for creating anhydrous acidic environments, a necessity for a multitude of moisture-sensitive transformations. The use of this reagent is particularly advantageous as it provides a controlled and water-free source of strong acid, thereby preventing unwanted side reactions, such as hydrolysis of sensitive functional groups or catalyst deactivation, which can plague reactions where aqueous acids are used. ethernet.edu.etresearchgate.netimist.ma The 1,4-dioxane solvent not only offers excellent solubility for a wide range of organic compounds but also stabilizes the hydrogen chloride, making it a convenient and effective choice for reactions requiring stringent anhydrous conditions. ethernet.edu.etimist.ma

One of the most prominent applications of this compound is in the deprotection of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group, which is extensively used in peptide synthesis and the synthesis of complex nitrogen-containing molecules. The anhydrous nature of the reagent is paramount in these transformations to avoid cleavage of other acid-sensitive functionalities, such as esters or ethers, that may be present in the molecule.

A key study highlights the efficacy and selectivity of 4 M hydrogen chloride in 1,4-dioxane for the deprotection of Nα-Boc groups in the presence of other acid-sensitive moieties like tert-butyl esters and ethers. nih.gov The reactions are typically rapid, often reaching completion within 30 minutes at room temperature, and proceed with high yields. nih.govorganic-chemistry.org This method's high selectivity is a significant advantage over other acidic deprotection protocols that may require longer reaction times or harsher conditions, leading to the cleavage of other protecting groups. nih.gov

The following table summarizes the findings from this study, demonstrating the selective deprotection of the Nα-Boc group from various amino acid and peptide derivatives.

Data sourced from a study on the selective deprotection of the tert-butoxycarbonyl group. nih.gov

The utility of this compound in establishing anhydrous acidic conditions is further exemplified in numerous patent literature examples for the synthesis of pharmaceutical intermediates. These examples often involve the deprotection of a Boc group as a crucial step in a larger synthetic sequence. The conditions employed are generally mild, with reactions proceeding at room temperature, and the workup procedures are straightforward, typically involving solvent removal to isolate the hydrochloride salt of the deprotected amine.

The following table provides a compilation of such examples, showcasing the versatility of this reagent in various molecular contexts.

Data compiled from various patent literature detailing the use of HCl in dioxane for Boc deprotection. uva.es

Beyond deprotection, the anhydrous acidic environment generated by this compound is crucial for promoting other moisture-sensitive reactions. For instance, in the final step of a synthesis of certain β-carboline derivatives, a 4.0 M solution of hydrogen chloride in 1,4-dioxane is used to cleave a Boc protecting group under reflux conditions, leading to the final products in high yields (92-96%). This demonstrates the reagent's compatibility with elevated temperatures when required for certain transformations.

Furthermore, acid-catalyzed cyclization reactions, such as the formation of tetrahydropyrans from allylsilyl alcohols, benefit from anhydrous conditions to prevent side reactions. While a direct catalytic use of HCl-dioxane for the main cyclization is not always the case, the principles of maintaining an anhydrous acidic environment are critical for the success of such transformations, which are often promoted by strong Brønsted or Lewis acids. The controlled delivery of a strong acid in a non-aqueous medium by this compound makes it an invaluable tool for chemists in the synthesis of complex organic molecules where the exclusion of water is essential for achieving high yields and selectivities.

Non Aqueous Solvent System Properties and Their Impact on Chemical Processes

Influence on Reaction Rates and Stereochemical Selectivity

The hydrogen chloride-1,4-dioxane system exerts considerable influence over reaction kinetics and selectivity. The presence of HCl as a catalyst enhances reaction rates, leading to more efficient chemical processes. glindiachemicals.com The solvent's nature is a critical factor in determining the stereochemical outcome of a reaction. youtube.com While specific stereochemical control is highly dependent on the particular reaction, the use of a non-aqueous, aprotic solvent like 1,4-dioxane (B91453) can stabilize different intermediates or transition states compared to protic solvents. This controlled environment, combined with precise regulation of acidity, is essential for achieving selective reactions. glindiachemicals.comyoutube.com

Role in Preventing Hydrolysis in Moisture-Sensitive Organic Reactions

A primary advantage of the this compound system is its ability to prevent the hydrolysis of sensitive reagents and intermediates. glindiachemicals.com Many organic reactions involve compounds that readily react with water, leading to undesired side products and reduced yields. By providing a stable, non-aqueous (anhydrous) medium, this solvent system effectively eliminates water from the reaction environment. glindiachemicals.comsynthetikaeu.com Ethers like 1,4-dioxane are inherently resistant to hydrolysis, further ensuring the integrity of the reaction medium. masterorganicchemistry.com This characteristic is particularly valuable for deprotection steps, such as the removal of Boc groups, and for reactions involving moisture-sensitive organometallic reagents or acid chlorides. synthetikaeu.comfujifilm.com

Solvent Effects on Nucleophilic Substitution Reactions (S\textsubscript{N}2 and S\textsubscript{N}Ar)

The choice of solvent is critical in nucleophilic substitution reactions, and dipolar aprotic solvents like 1,4-dioxane are particularly favored for both S\textsubscript{N}2 and S\textsubscript{N}Ar (nucleophilic aromatic substitution) pathways. nih.gov These solvents are known to significantly increase the rates of such reactions compared to their protic counterparts. nih.govacs.org

Absence of Hydrogen Bonding to Nucleophiles in Dipolar Aprotic Dioxane

1,4-Dioxane is classified as a dipolar aprotic solvent. While the oxygen atoms in the ether can act as hydrogen bond acceptors, the molecule lacks acidic protons and therefore cannot function as a hydrogen bond donor. masterorganicchemistry.com In protic solvents (like water or alcohols), strong hydrogen bonds form between the solvent and the anionic nucleophile, creating a "solvent shell." This shell stabilizes the nucleophile, lowering its energy and thus reducing its reactivity. For a reaction to occur, energy must be expended to break these solvent-nucleophile interactions.

In contrast, aprotic solvents like 1,4-dioxane interact with nucleophiles through weaker ion-dipole forces. acs.org This weaker solvation leaves the nucleophile in a higher energy state, making it more reactive and "naked," which significantly accelerates the rate of S\textsubscript{N}2 reactions. acs.org

Rate Enhancement Effects in S\textsubscript{N}Ar Reactions

The use of dipolar aprotic solvents is also known to have a substantial rate-enhancing effect on S\textsubscript{N}Ar reactions. nih.gov The mechanism of an S\textsubscript{N}Ar reaction typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. Polar aprotic solvents are effective at stabilizing this charged intermediate without deactivating the nucleophile through hydrogen bonding, thereby facilitating the reaction.

Research on the S\textsubscript{N}Ar reaction between 4-chloroquinazoline (B184009) and hydrazine (B178648) demonstrated the effect of the solvent on the reaction rate. The rate constant (k\textsubscript{N}) was measured in different solvents, highlighting the competency of 1,4-dioxane in this context.

| Solvent | Solvent Type | Rate Constant (kN) in s-1M-1 |

|---|---|---|

| Ethanol (B145695) | Polar Protic | 0.071 |

| 1,4-Dioxane | Dipolar Aprotic | 0.027 |

| Acetonitrile | Dipolar Aprotic | 0.012 |

Comparative Analysis with Other Ethereal Solvents in Modern Organic Synthesis

While 1,4-dioxane is a widely used ethereal solvent, modern organic synthesis increasingly emphasizes the use of more sustainable and safer alternatives. nih.gov A comparative analysis of its physical properties against other common ethereal solvents like tetrahydrofuran (B95107) (THF) and newer, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) reveals important distinctions. nih.gov

| Solvent | Boiling Point (°C) | Flash Point (°C) | Water Miscibility |

|---|---|---|---|

| 1,4-Dioxane | 101 | 12 | Miscible |

| Tetrahydrofuran (THF) | 66 | -14.5 | Miscible |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | -11 | Limited (14 g/100 mL at 20°C) |

| Cyclopentyl Methyl Ether (CPME) | 106 | -1 | Low (1.1 g/100 mL at 23°C) |

Solvents like 2-MeTHF and CPME offer advantages such as higher boiling points than THF, reduced water miscibility (which simplifies aqueous workups), and a lower tendency to form explosive peroxides. nih.gov Given the increasing regulatory scrutiny and health concerns associated with 1,4-dioxane, these greener alternatives are being adopted more frequently in both academic and industrial settings. acs.org

Theoretical and Computational Studies of Hydrogen Chloride 1,4 Dioxane Interactions

Computational chemistry provides powerful tools to investigate molecular interactions at an electronic level, offering insights that are often inaccessible through experimental methods alone. The study of the hydrogen chloride-1,4-dioxane system benefits significantly from such theoretical approaches, which can elucidate the nature of its formation, the subtleties of its non-covalent bonds, its behavior under varying physical conditions, and its role in chemical reactions.

Historical and Contextual Developments in Hydrogen Chloride 1,4 Dioxane Research

Early Academic Investigations into 1,4-Dioxane (B91453) Properties and Chemical Reactivity

The history of 1,4-dioxane dates back to 1863, when it was first synthesized and reported in scientific literature. itrcweb.org The initial discovery is credited to two chemists, A. V. Lourenço and C. A. Wurtz, who independently described its preparation. itrcweb.orgtaylorfrancis.com Lourenço produced the compound by reacting ethylene (B1197577) glycol with 1,2-dibromoethane, while Wurtz synthesized it from ethylene oxide. taylorfrancis.comwikipedia.org These early investigations laid the groundwork for understanding the fundamental nature of this heterocyclic organic ether.

Early academic research focused on elucidating the basic physical and chemical properties of 1,4-dioxane. It was characterized as a colorless liquid with a faint, sweet odor similar to diethyl ether. wikipedia.org A key property identified was its complete miscibility with water, which contrasts with the relative insolubility of other ethers like diethyl ether. wikipedia.orgepa.gov This high water solubility would later become a significant factor in its environmental behavior.

Chemically, 1,4-dioxane was identified as a versatile aprotic solvent. wikipedia.org Its oxygen atoms possess lone pairs of electrons, allowing them to act as weak Lewis bases. wikipedia.org A significant and hazardous property discovered during these early studies was the tendency of 1,4-dioxane to form potentially explosive peroxides upon prolonged exposure to air and light, a characteristic common to many ethers. wikipedia.orgepa.govgeorganics.sk This reactivity necessitated careful handling and storage procedures in laboratory settings. The molecule's conformational flexibility, rapidly interconverting between chair and boat forms, was another area of early structural investigation. wikipedia.org

Limited commercial production of 1,4-dioxane began in 1929, with large-scale manufacturing starting in 1951. itrcweb.orgitrcweb.org The industrial synthesis method, developed by Alexey Favorsky in 1906, involved the acid-catalyzed dehydration of diethylene glycol. wikipedia.org

Table 1: Physical and Chemical Properties of 1,4-Dioxane

| Property | Value |

| Chemical Formula | C₄H₈O₂ |

| Molar Mass | 88.106 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Odor | Faint, sweet, ether-like |

| Density | 1.033 g/mL |

| Melting Point | 11.8 °C (53.2 °F) |

| Boiling Point | 101 °C (214 °F) |

| Solubility in Water | Miscible |

Evolution of Hydrogen Chloride-1,4-Dioxane as a Standard Reagent in Organic Synthesis

The utility of 1,4-dioxane as a solvent paved the way for the development of specific reagents dissolved within it. A solution of anhydrous hydrogen chloride (HCl) gas in 1,4-dioxane emerged as a particularly valuable and standard reagent in organic synthesis. glindiachemicals.com This combination creates a stable, non-aqueous acidic medium that offers precise control over reaction conditions, preventing unwanted hydrolysis that can occur in the presence of water. glindiachemicals.com

The HCl-dioxane reagent is highly effective for a range of acid-catalyzed reactions. glindiachemicals.com Its applications in organic synthesis are extensive and include:

Deprotection Reactions: One of the most common applications is in the removal of the tert-butoxycarbonyl (Boc) protecting group from amines, a crucial step in peptide synthesis and the synthesis of other complex organic molecules. fujifilm.comsynthetikaeu.com

Acid-Catalyzed Reactions: The reagent is used to catalyze a variety of chemical transformations, such as esterification, alkylation, acylation, and polymerization. glindiachemicals.com